molecular formula C27H43Br2F2N5O B560326 Nirogacestat Hydrobromide CAS No. 1962925-29-6

Nirogacestat Hydrobromide

Cat. No.: B560326
CAS No.: 1962925-29-6
M. Wt: 651.5 g/mol
InChI Key: LXEYYZYDWLAIPW-KBVFCZPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nirogacestat hydrobromide is a selective, small-molecule gamma secretase inhibitor (GSI) of significant interest in oncology research . Its primary research application stems from its mechanism of action, which involves the inhibition of the proteolytic activation of the Notch receptor by gamma secretase . The Notch signaling pathway, when dysregulated, is implicated in driving tumor growth . By blocking this pathway, nirogacestat provides a valuable tool for investigating the biology and treatment of Notch-dependent cancers . This compound is the active pharmaceutical ingredient in the approved drug Ogsiveo, which is indicated for the treatment of adult patients with progressing desmoid tumors who require systemic treatment . The efficacy of nirogacestat in this rare disease was established in a pivotal Phase 3 clinical trial (DeFi), which demonstrated significant improvement in progression-free survival and an objective response rate of 41% compared to 8% for placebo . Beyond desmoid tumors, research into nirogacestat's applications is expanding. It is being studied in other solid tumors, such as ovarian granulosa cell tumors . Furthermore, a key area of investigative interest is its potential role in hematologic malignancies, particularly multiple myeloma. Research indicates that gamma secretase cleaves membrane-bound B-cell maturation antigen (BCMA), a target for many novel therapies. By inhibiting gamma secretase, nirogacestat may increase the density of BCMA on cancer cells and reduce levels of soluble BCMA, thereby potentially enhancing the activity of BCMA-directed therapies . From a pharmacokinetic perspective, nirogacestat is administered orally and has an absolute bioavailability of 19% . It is highly protein-bound (99.6%) and is primarily metabolized by CYP3A4 . Its terminal elimination half-life is approximately 23 hours . Researchers should note that handling this compound requires awareness of its safety profile, which may include effects such as diarrhea, ovarian toxicity, hepatotoxicity, and electrolyte abnormalities in a clinical setting . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEYYZYDWLAIPW-KBVFCZPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43Br2F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1962925-29-6
Record name Nirogacestat hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIROGACESTAT HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Action of Nirogacestat Hydrobromide

Direct Inhibition of Gamma-Secretase Enzyme Activity by Nirogacestat (B609584) Hydrobromide

Nirogacestat directly targets the gamma-secretase enzyme complex, a multi-subunit protease responsible for cleaving various transmembrane proteins. nih.govnih.gov This inhibition is a key aspect of its molecular action.

Enzyme Inhibition Kinetics and Potency in Cell-Free Systems

Nirogacestat acts as a reversible and noncompetitive inhibitor of gamma-secretase. tandfonline.com In preclinical studies involving multiple myeloma cell lines, nirogacestat demonstrated potent inhibition of gamma-secretase. The effective concentrations required to achieve a maximal increase in membrane-bound B-cell maturation antigen (mbBCMA), a marker of gamma-secretase inhibition, were determined to be 250 nmol/L for nirogacestat. nih.gov This highlights its potency in a cell-based context.

Selectivity Profile of Nirogacestat Hydrobromide as a Gamma-Secretase Inhibitor

Nirogacestat is characterized as a selective gamma-secretase inhibitor. newdrugapprovals.orgtandfonline.comuniversiteitleiden.nlnihr.ac.uknewdrugapprovals.orgspringworkstx.com Its development stemmed from a need for targeted therapies that could modulate the activity of gamma-secretase, which is involved in the cleavage of multiple transmembrane proteins, including the Notch receptor and the amyloid precursor protein (APP). nihr.ac.ukfrontiersin.org While initially investigated for Alzheimer's disease due to its ability to inhibit Aβ-peptide production, its potent effect on Notch signaling has made it a focus for oncology applications. newdrugapprovals.orgresearchgate.net The selectivity for gamma-secretase allows it to specifically interfere with pathways that are dysregulated in certain diseases, such as the Notch signaling pathway in desmoid tumors. nih.govdrugbank.com

Interaction with Specific Gamma-Secretase Subunits (e.g., Presenilin-1, Presenilin-2, Nicastrin, PEN-2, APH-1)

The gamma-secretase complex is composed of four main subunits: Presenilin (PSEN1 or PSEN2), Nicastrin (NCSTN), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2). drugbank.comgoogle.com Nirogacestat exerts its inhibitory effect by binding to this complex. nih.govcancer.gov Cryo-electron microscopy studies have revealed that nirogacestat occupies the substrate-binding site of presenilin 1. rcsb.org While it shares this binding region with other gamma-secretase inhibitors, it displays a unique recognition pattern, inducing a specific conformation of the binding pocket. rcsb.org This interaction with the catalytic core of the enzyme complex is fundamental to its inhibitory action. drugbank.com Additionally, research has shown that mutations in the genes encoding for gamma-secretase subunits, such as nicastrin, are associated with certain inflammatory skin disorders, highlighting the broad physiological relevance of this enzyme complex. nih.gov

Downstream Molecular Consequences of Gamma-Secretase Inhibition by this compound on Notch Receptor Processing

The inhibition of gamma-secretase by nirogacestat has significant downstream consequences, particularly on the processing and activation of Notch receptors. nih.govnih.govrxlist.comwikidoc.orgdrugbank.comcancer.govoncolink.org

Blockade of Proteolytic Activation of Notch Receptors

The Notch signaling pathway is initiated by the binding of a ligand to the Notch receptor, which triggers a series of proteolytic cleavages. The final and critical cleavage is performed by the gamma-secretase complex. nih.govnih.gov Nirogacestat, by inhibiting gamma-secretase, directly blocks this proteolytic activation of Notch receptors. nih.govnewdrugapprovals.orgnih.govrxlist.comwikidoc.orgdrugbank.com This prevention of cleavage is the primary mechanism by which nirogacestat disrupts Notch signaling. universiteitleiden.nl Preclinical studies have demonstrated that treatment with nirogacestat leads to a significant, dose-dependent reduction in the levels of the Notch intracellular domain (NICD). tandfonline.com

Impact on Intracellular Notch Domain Release and Subsequent Nuclear Translocation

The cleavage of the Notch receptor by gamma-secretase is essential for the release of the Notch Intracellular Domain (NICD). tandfonline.comspringworkstx.com Once released, the NICD translocates to the nucleus, where it acts as a transcriptional co-activator, regulating the expression of target genes involved in cell proliferation, differentiation, and survival. springworkstx.com By blocking the proteolytic activity of gamma-secretase, nirogacestat prevents the release of the NICD. universiteitleiden.nlnihr.ac.ukspringworkstx.com This blockade of NICD release effectively halts its subsequent translocation to the nucleus, thereby inhibiting the downstream signaling cascade. nihr.ac.uk This leads to the downregulation of Notch target genes, such as those in the Hairy/Enhancer of Split (HES) family, which ultimately contributes to the inhibition of cell growth. tandfonline.comnihr.ac.uk

Modulation of Notch Ternary Complex (NTC) Formation and Function

The molecular mechanism of action of this compound is intrinsically linked to its ability to modulate the formation and function of the Notch Ternary Complex (NTC). The NTC is the final and critical effector of the canonical Notch signaling pathway, acting as a transcriptional activator for key target genes involved in cell proliferation, differentiation, and survival. The formation of this complex is contingent upon the release of the Notch Intracellular Domain (NICD), a process directly inhibited by nirogacestat.

The canonical Notch signaling pathway is initiated by the interaction of a Notch receptor with a ligand on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, which occurs within the transmembrane domain, is mediated by the γ-secretase enzyme complex. This cleavage releases the NICD from the cell membrane, allowing it to translocate to the nucleus.

Once in the nucleus, the NICD associates with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This assembly forms the active Notch Ternary Complex (NTC). bioscientifica.comnih.gov In the absence of NICD, CSL acts as a transcriptional repressor. The binding of NICD displaces co-repressors and recruits co-activators, including MAML, which then robustly activates the transcription of Notch target genes. acs.org

Nirogacestat, as a selective, reversible, and noncompetitive inhibitor of γ-secretase, directly blocks this pivotal cleavage step. tandfonline.com By inhibiting γ-secretase, nirogacestat prevents the liberation of NICD. clinicaltrials.gov This reduction in available NICD is the primary mechanism by which nirogacestat modulates the formation of the NTC. With significantly lower levels of nuclear NICD, the assembly of the NTC is substantially impaired. This leads to a decrease in the transcriptional activation of Notch target genes.

Preclinical research has provided concrete evidence of nirogacestat's impact on the components and downstream targets of the NTC. Studies in T-cell acute lymphoblastic leukemia (T-ALL) cell lines and desmoid tumor cells have demonstrated that treatment with nirogacestat leads to a dose-dependent reduction in the levels of both NICD and the downstream Notch target gene, Hes-1. tandfonline.com This directly illustrates the modulation of the NTC's functional output. The reduction in Hes-1, a key transcriptional target of the NTC, confirms that the inhibition of NTC formation translates to a tangible decrease in its transcriptional activity.

The functional consequences of this modulation are significant. The downstream target genes of the Notch pathway, such as HES1 and c-MYC, are critical regulators of cell cycle progression and apoptosis. tandfonline.com By preventing the formation and function of the NTC, nirogacestat effectively silences these pro-proliferative and anti-apoptotic signals. Preclinical studies have shown that this inhibition of the Notch pathway by nirogacestat results in cell cycle arrest and the induction of apoptosis in tumor cells that are dependent on Notch signaling for their growth and survival. tandfonline.comnih.gov

The table below summarizes key research findings on the effect of nirogacestat on NTC-related components and downstream targets.

Cell Type/ModelTreatmentKey FindingConsequence
T-cell acute lymphoblastic leukemia (T-ALL) cell linesNirogacestatDose-dependent reduction in endogenous NICD levels. tandfonline.comImpaired NTC formation.
T-cell acute lymphoblastic leukemia (T-ALL) cell linesNirogacestatDownregulation of Notch target genes Hes-1 and c-MYC. tandfonline.comReduced transcriptional activity of the NTC.
Desmoid tumor cellsNirogacestatSignificant, dose-dependent reduction in NICD and Hes-1 levels. tandfonline.comInhibition of the Notch signaling pathway.
T-cell acute lymphoblastic leukemia (T-ALL) cell linesNirogacestatInduction of cell cycle arrest and apoptosis. tandfonline.comAntitumor activity.

In essence, the modulation of the Notch Ternary Complex formation and function by this compound is a direct consequence of its primary mechanism of action as a γ-secretase inhibitor. By limiting the availability of the essential NTC component, NICD, nirogacestat effectively dismantles the transcriptional activation machinery of the Notch pathway, leading to the suppression of tumor cell growth and survival.

Preclinical Pharmacodynamics and Efficacy Studies of Nirogacestat Hydrobromide

In Vitro Cellular Assays for Notch Pathway Inhibition by Nirogacestat (B609584) Hydrobromide

Inhibition of Notch Receptor Cleavage in Malignant Cell Lines (e.g., HPB-ALL cells)

Nirogacestat has demonstrated potent inhibitory activity against the cleavage of the Notch receptor in cellular assays. In HPB-ALL cells, a T-cell acute lymphoblastic leukemia cell line with activating mutations in Notch1, nirogacestat inhibited Notch receptor cleavage with a cell-based IC50 of 13.3 nM. medchemexpress.com This inhibition of gamma-secretase, a key enzyme in the final proteolytic step of Notch activation, prevents the release of the Notch intracellular domain (NICD). nih.gov The reduction of endogenous NICD levels serves as a direct indicator of the compound's on-target activity. nih.gov

Downregulation of Notch Target Gene Expression (e.g., Hes-1, cMyc, Hes4)

The inhibition of Notch receptor cleavage by nirogacestat leads to the downstream suppression of Notch target genes. In preclinical studies involving the HPB-ALL cell line, treatment with nirogacestat resulted in the downregulation of key Notch target genes, including Hes-1 and cMyc. nih.gov Furthermore, research has highlighted the roles of HES1 and HES4 as Notch-dependent genes during early human T-cell development. nih.gov In pancreatic cancer cell models, nirogacestat treatment effectively inhibited the expression of Notch targets Hes-1 and Hey-1. nih.gov This modulation of gene expression is a critical component of the compound's mechanism of action, as these target genes are involved in cell proliferation and differentiation. nih.govnih.gov

Induction of Cell Cycle Arrest and Apoptosis in Susceptible Cell Lines

A consequence of Notch pathway inhibition by nirogacestat is the induction of cell cycle arrest and apoptosis in susceptible cancer cell lines. probes-drugs.org In various T-ALL cell lines, treatment with nirogacestat led to significant growth inhibition through the induction of cell cycle arrest and apoptosis. nih.gov This was further evidenced by a notable increase in caspase-3 activities and the induction of cleaved PARP and cleaved caspase-3 in HPB-ALL and TALL-1 cells following a 7-day treatment period. medchemexpress.com The process of apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. medchemexpress.com The ability of nirogacestat to trigger this process underscores its therapeutic potential. nih.govprobes-drugs.org

Effects on Cellular Proliferation and Viability

Nirogacestat has been shown to inhibit the proliferation and reduce the viability of cancer cells that are dependent on Notch signaling. probes-drugs.org Studies in T-ALL cell lines demonstrated that nirogacestat caused a dose-dependent inhibition of cell growth. nih.gov The inhibition of tumor cell proliferation is a primary outcome of the compound's activity. nih.gov

In Vivo Efficacy in Preclinical Disease Models Treated with Nirogacestat Hydrobromide

Robust Antitumor Activity in Xenograft Models

In vivo studies using xenograft models have confirmed the antitumor activity of nirogacestat. In a mouse xenograft model using HPB-ALL cells, nirogacestat demonstrated robust, dose-dependent antitumor activity. medchemexpress.com Specifically, twice-daily dosing over 14 days resulted in significant tumor growth inhibition. medchemexpress.com Further studies in pancreatic cancer xenograft models showed that nirogacestat, particularly in combination with gemcitabine, was effective in inhibiting tumor growth and metastatic dissemination. nih.gov These preclinical findings provided a strong rationale for the clinical investigation of nirogacestat in Notch-dependent cancers. nih.gov

Interactive Data Tables

Table 1: In Vitro Activity of this compound

ParameterCell LineResultCitation
Notch Receptor Cleavage (IC50)HPB-ALL13.3 nM medchemexpress.com
Gamma-Secretase Enzyme Inhibition (IC50)Cell-free assay6.2 nM medchemexpress.com

Impact on Tumor Growth Inhibition and Potential Tumor Regression

Preclinical studies have consistently demonstrated the ability of nirogacestat to inhibit tumor growth across various cancer models. As a gamma-secretase inhibitor, it blocks the proteolytic activation of Notch receptors, a pathway often dysregulated in cancer, leading to reduced cell growth. drugbank.comnewdrugapprovals.org In preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), nirogacestat has shown efficacy, particularly when combined with other agents like glucocorticoids.

In models of desmoid tumors, which are characterized by aberrant Notch signaling, nirogacestat has shown significant antitumor activity. drugbank.com Early phase clinical trials reported tumor shrinkage in patients with unresectable desmoid tumors. clinicaltrials.gov The subsequent Phase 3 DeFi trial confirmed these findings, showing a significant improvement in progression-free survival and objective response rates in patients treated with nirogacestat compared to placebo. onclive.comnih.govoncnursingnews.com Specifically, the objective response rate was 41% with nirogacestat versus 8% with placebo. onclive.comoncologynewscentral.com Long-term follow-up data from this trial revealed that continued treatment with nirogacestat led to deepening responses, with the objective response rate increasing over time. medpath.com

The table below summarizes key findings from a pivotal clinical trial, which builds upon the initial preclinical observations of tumor growth inhibition.

Efficacy EndpointNirogacestatPlacebo
Objective Response Rate (ORR)41% onclive.comoncologynewscentral.com8% onclive.comoncologynewscentral.com
Complete Response (CR)7% onclive.com0% onclive.com
Median Time to Response5.6 months onclive.com11.1 months onclive.com
2-Year Progression-Free Survival76% onclive.comnih.gov44% onclive.comnih.gov

Modulation of Cancer Stemness and Inhibition of Metastatic Potential

Nirogacestat has been shown to inhibit cancer stemness and metastatic potential, primarily through its inhibition of the Notch signaling pathway. Research in hepatocellular carcinoma demonstrated that nirogacestat suppresses cancer stemness by reducing the activation of the Notch1-Stat3 signaling pathway, which in turn inhibits tumor growth and metastasis. In preclinical models of breast cancer, nirogacestat was found to reverse the epithelial-to-mesenchymal transition (EMT) process, a key step in metastasis, by blocking the Nicastrin/Notch4 axis. ncats.io

Furthermore, in prostate cancer models, the inhibition of the Notch pathway by nirogacestat has been shown to enhance the antitumor effects of chemotherapy agents like docetaxel (B913), suggesting a role in overcoming resistance and preventing progression. These findings highlight the potential of nirogacestat to target the aggressive and resilient populations of cancer stem cells that drive tumor recurrence and spread.

Cancer ModelKey Finding
Hepatocellular CarcinomaInhibits cancer stemness and metastasis via suppression of Notch1-Stat3 activation.
Breast CancerReverses epithelial-to-mesenchymal transition by blocking the Nicastrin/Notch4 axis. ncats.io
Prostate CancerEnhances the antitumor effect of docetaxel through Notch pathway inhibition.

Effects on Tumor Microenvironment Components and Angiogenesis

The tumor microenvironment (TME) plays a critical role in cancer progression, and nirogacestat has been shown to modulate key components of the TME. The Notch signaling pathway, which is inhibited by nirogacestat, is known to be involved in the communication between tumor cells and the surrounding stromal and immune cells. drughunter.com

While direct preclinical studies on nirogacestat's effect on angiogenesis are not extensively detailed in the provided results, the inhibition of Notch signaling is generally understood to have anti-angiogenic effects. The Notch pathway is involved in the regulation of vascular development and remodeling, and its inhibition can disrupt the formation of new blood vessels that tumors need to grow.

A clinical study protocol for a Phase 2 trial of cryoablation combined with nirogacestat for desmoid tumors includes exploratory objectives to study changes occurring in the tumor microenvironment upon treatment. clinicaltrials.gov This suggests an ongoing interest in understanding how nirogacestat impacts the TME. Research into other gamma-secretase inhibitors and related molecules has highlighted the importance of targeting the TME. drughunter.com For instance, the degradation of transcription factors that maintain immunosuppression within the TME is a strategy being explored in combination with other therapies. drughunter.com

Cellular and Molecular Effects of Nirogacestat Hydrobromide

Impact on Cell Cycle Regulatory Proteins and Apoptotic Signaling Pathways (e.g., Caspase-3, PARP)

Nirogacestat (B609584), primarily through its inhibition of the Notch signaling pathway, can induce apoptosis, or programmed cell death, in tumor cells that overexpress Notch. aacrjournals.org The Notch pathway is a crucial regulator of cell proliferation and survival, and its blockage can lead to the activation of apoptotic signaling cascades. frontiersin.orgclinicaltrials.gov

Apoptosis is executed by a family of proteases called caspases. Research has shown that nirogacestat treatment can lead to a significant increase in the activity of Caspase-3 , a key executioner caspase. nih.gov The activation of Caspase-3 is a central event in the apoptotic process. nih.gov Once activated, Caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. asco.org

One of the critical substrates of Caspase-3 is Poly (ADP-ribose) polymerase (PARP) , a nuclear enzyme involved in DNA repair. asco.org During apoptosis, Caspase-3 cleaves PARP, which inactivates its DNA repair functions and helps to conserve cellular energy (ATP) required for the apoptotic process. nih.govasco.org Studies have demonstrated that treatment with nirogacestat results in an induction of cleaved PARP, alongside cleaved Caspase-3, confirming the activation of this apoptotic pathway. nih.gov

Cell LineMarkerObserved EffectSource
HPB-ALLCaspase-3 ActivitySignificant Increase nih.gov
TALL-1Caspase-3 ActivitySignificant Increase nih.gov
HPB-ALL & TALL-1Cleaved Caspase-3Induction nih.gov
HPB-ALL & TALL-1Cleaved PARPInduction nih.gov

Modulation of Cellular Differentiation Processes and Cell Fate

The Notch signaling pathway, a principal target of nirogacestat, is fundamental in determining cell fate throughout embryonic development and in adult tissues. frontiersin.org It governs decisions between proliferation, differentiation, and apoptosis. frontiersin.org By inhibiting γ-secretase, nirogacestat effectively blocks Notch signaling, thereby influencing cellular differentiation processes. cloud-cme.comwikipedia.org

In normal development, Notch signaling is essential for the proper formation of numerous organ systems, including neurogenesis and hematopoiesis. It often works by a process called lateral inhibition, where a cell that adopts a particular fate inhibits its neighbors from doing the same, leading to a mosaic of different cell types. By disrupting this signaling, γ-secretase inhibitors can alter the normal course of cell differentiation. For instance, inhibition of Notch signaling has been shown to affect the segregation of arterial and venous blood vessels during development. plos.org This modulation of a key developmental pathway highlights the influence of nirogacestat on cell fate determination.

Influence on Stem Cell Pathways and Self-Renewal Capacity in Pathological Contexts

Cancer Stem Cells (CSCs) are a subpopulation of cells within a tumor that possess characteristics of normal stem cells, including the ability to self-renew and differentiate, which are thought to drive tumor initiation, growth, and recurrence. cancernetwork.comresearchgate.net Several key signaling pathways are implicated in maintaining the "stemness" of these cells, with the Notch pathway being one of the most critical. frontiersin.orgresearchgate.net

The Notch pathway plays a core role in maintaining the existence of stem cells. frontiersin.org Its dysregulation is linked to the survival and proliferation of CSCs in various cancers. frontiersin.org Nirogacestat's inhibition of γ-secretase directly interferes with this pathway. aacrjournals.org This action can suppress cancer stemness and inhibit the self-renewal capacity of CSCs. nih.govdrugbank.com By targeting the machinery that CSCs rely on for self-perpetuation, nirogacestat can disrupt the hierarchical organization of the tumor and reduce its potential for sustained growth. aacrjournals.orgcancernetwork.com

Mechanisms Underlying Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. The Notch signaling pathway is a key regulator of angiogenesis, playing a complex role in vessel sprouting and maturation. plos.org

Modulation of B-Cell Maturation Antigen (BCMA) Dynamics by Gamma-Secretase Inhibition

In the context of multiple myeloma, a cancer of plasma cells, B-cell maturation antigen (BCMA) has emerged as a key therapeutic target. oncotarget.com BCMA is a transmembrane protein highly expressed on the surface of myeloma cells. oncotarget.com The density of BCMA on the cell surface is dynamically regulated by γ-secretase, which cleaves the membrane-bound form of the protein. oncotarget.com

Preservation of Membrane-Bound BCMA

The cleavage of BCMA by γ-secretase results in the shedding of its extracellular domain from the cell surface. This process reduces the number of BCMA targets available on the plasma membrane for targeted therapies. Nirogacestat, by inhibiting γ-secretase, directly prevents this cleavage. aacrjournals.org The result is a significant preservation and accumulation of BCMA on the surface of myeloma cells. oncotarget.com Preclinical and clinical studies have demonstrated that nirogacestat treatment leads to a rapid and robust increase in the density of membrane-bound BCMA (mbBCMA). This increase can be substantial, with some studies reporting up to a 20-fold rise in mbBCMA density within hours of exposure to the compound. This "rearming" of the cancer cell surface is a key mechanism for potentially enhancing the efficacy of BCMA-directed therapies. oncotarget.comaacrjournals.org

Reduction of Soluble BCMA Levels

A direct consequence of preserving membrane-bound BCMA is the reduction of its shed form, known as soluble BCMA (sBCMA). plos.org When γ-secretase cleaves BCMA, the released extracellular domain circulates in the blood as sBCMA. High levels of sBCMA can act as decoys, binding to and neutralizing BCMA-targeted therapies before they can reach the cancer cells, thereby limiting their effectiveness. aacrjournals.org By inhibiting the γ-secretase-mediated cleavage, nirogacestat treatment leads to a concomitant decrease in the levels of sBCMA. This reduction in circulating decoy targets, combined with the increased density of membrane-bound targets, creates a more favorable environment for BCMA-directed treatments to exert their anti-tumor effects. oncotarget.comaacrjournals.org

Table 2: Research Findings on Nirogacestat's Effect on BCMA Dynamics
Cell/Sample TypeParameter MeasuredTreatmentKey FindingSource
Multiple Myeloma Cell LinesMembrane-bound BCMA (mbBCMA) DensityNirogacestat ExposureUp to 20-fold increase in mbBCMA within 4-8 hours.
Healthy Volunteer Plasma Cells (Whole Blood & Bone Marrow)Membrane-bound BCMA (mbBCMA) DensityNirogacestat ExposureRapid and robust increases in mbBCMA density (up to 20-fold).
Multiple Myeloma Cell Lines & Healthy VolunteersSoluble BCMA (sBCMA) LevelsNirogacestat ExposureConcomitant decreases in sBCMA levels observed.
Healthy Volunteer Plasma Cells (Whole Blood)Membrane-bound BCMA (mbBCMA) DensitySingle Dose Nirogacestat (50, 150, 300 mg)Dose-related increase in mbBCMA density, peaking at 4-8 hours.
Preclinical Models of Multiple MyelomaBCMA Surface DensityNirogacestat TreatmentShown to increase the cell surface density of BCMA. aacrjournals.org
Preclinical Models of Multiple MyelomaSoluble BCMA (sBCMA) LevelsNirogacestat TreatmentShown to reduce levels of soluble BCMA. aacrjournals.org

Investigational Therapeutic Applications and Disease Biology Insights from Nirogacestat Hydrobromide Inhibition Preclinical Research

Exploration in Hematologic Malignancies, with a focus on Multiple Myeloma and BCMA Potentiation

In the realm of hematologic malignancies, preclinical research has illuminated a distinct and promising application for nirogacestat (B609584) hydrobromide, particularly in multiple myeloma. The focus of this research has been on its ability to potentiate therapies targeting the B-cell maturation antigen (BCMA). newdrugapprovals.orgglobenewswire.comnewdrugapprovals.org

BCMA is a cell surface receptor highly expressed on multiple myeloma cells, making it an attractive target for various therapeutic modalities, including antibody-drug conjugates (ADCs), CAR-T cell therapies, and bispecific antibodies. newdrugapprovals.orgspringworkstx.com A key biological process that can limit the efficacy of these therapies is the shedding of BCMA from the surface of myeloma cells. This shedding is mediated by γ-secretase, which cleaves the membrane-bound BCMA, releasing a soluble form of the antigen (sBCMA) into the bloodstream. newdrugapprovals.orgnewdrugapprovals.orgspringworkstx.com This sBCMA can act as a decoy, binding to and neutralizing BCMA-directed therapies before they can reach the tumor cells. newdrugapprovals.orgnewdrugapprovals.org

Preclinical models of multiple myeloma have demonstrated that nirogacestat, by inhibiting γ-secretase, can effectively block the cleavage and shedding of BCMA. newdrugapprovals.orgglobenewswire.comnewdrugapprovals.org This inhibition leads to two significant and therapeutically advantageous outcomes:

Increased BCMA density on the cell surface: By preventing its cleavage, nirogacestat leads to an accumulation of BCMA on the surface of myeloma cells. newdrugapprovals.orgnewdrugapprovals.org This increased target density can enhance the binding and subsequent efficacy of BCMA-targeted agents. newdrugapprovals.orgnewdrugapprovals.org

Reduced levels of soluble BCMA: Consequently, the levels of sBCMA in the microenvironment are significantly decreased, reducing the "decoy" effect and allowing more of the therapeutic agent to engage with the tumor cells. newdrugapprovals.orgnewdrugapprovals.org

Preclinical studies combining nirogacestat with BCMA-directed therapies have shown synergistic increases in cancer cell killing. springworkstx.com For instance, in preclinical experiments with the ADC belantamab mafodotin, the addition of nirogacestat resulted in a substantial improvement in cytotoxicity in multiple myeloma cell lines. springworkstx.com These findings have spurred numerous collaborations to evaluate nirogacestat in combination with various BCMA-targeted modalities in clinical settings. globenewswire.comallogene.com

Preclinical ModelTherapeutic CombinationKey FindingReference
Multiple Myeloma Cell LinesNirogacestat + Belantamab Mafodotin (ADC)Synergistic increase in cancer cell killing, with up to a ~3,000-fold improvement in cytotoxicity. springworkstx.com
BCMA-Expressing Cancer Cell LinesNirogacestat + BCMA-directed therapiesSignificantly increased cell surface BCMA expression and decreased shedding of soluble BCMA. springworkstx.com
Patient-Derived Multiple Myeloma ModelsNirogacestat + BCMA-directed therapiesCharacterization of nirogacestat's ability to modulate BCMA and potentiate therapy. newdrugapprovals.orgglobenewswire.com

Studies in Solid Tumors Beyond Desmoid Tumors (Preclinical)

The therapeutic potential of nirogacestat hydrobromide, owing to its inhibition of the Notch signaling pathway, has been explored in a variety of solid tumors beyond desmoid tumors in preclinical settings.

Prostate Cancer and Enhancement of Chemotherapeutic Response

In preclinical models of prostate cancer, the inhibition of the Notch pathway by nirogacestat has been shown to enhance the antitumor effects of chemotherapy. Specifically, research has demonstrated that combining nirogacestat with docetaxel (B913), a standard chemotherapeutic agent for castration-resistant prostate cancer (CRPC), leads to an enhanced tumor response. newdrugapprovals.org These findings suggest that nirogacestat could serve as an adjunct therapy to improve the efficacy of existing chemotherapy regimens in prostate cancer. newdrugapprovals.org

Hepatocellular Carcinoma Growth and Metastasis Inhibition

Preclinical studies in hepatocellular carcinoma (HCC) have indicated that nirogacestat can inhibit tumor growth and metastasis. The mechanism underlying this effect is believed to be the suppression of cancer stemness through the reduced activation of the Notch1-Stat3 signaling pathway. By targeting this pathway, nirogacestat demonstrates potential in controlling the aggressive nature of HCC.

Breast Cancer Models and Antimetastatic Properties

The role of the epithelial-mesenchymal transition (EMT) is crucial in cancer metastasis, a process where epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and disseminate. scientificarchives.com The Notch signaling pathway is a known driver of EMT. Preclinical studies in breast cancer models have suggested that by inhibiting this pathway, nirogacestat may possess antimetastatic properties. While direct preclinical evidence for nirogacestat in breast cancer models is still emerging, the established link between Notch inhibition and the reversal or suppression of EMT provides a strong rationale for its investigation in this context. scientificarchives.com

Ovarian Granulosa Cell Tumors

Ovarian granulosa cell tumors (OvGCTs) are a rare subtype of ovarian cancer, with nearly all cases harboring a mutation in the FOXL2 gene. targetedonc.comfirstwordpharma.com Preclinical research has shown that Notch signaling is involved in the expression of FOXL2, which is critical for the development, proliferation, and function of granulosa cells. targetedonc.comfirstwordpharma.com Notably, ovarian granulosa cell tumor cell lines have demonstrated susceptibility to gamma-secretase inhibition in preclinical studies. targetedonc.comfirstwordpharma.com These findings suggest that nirogacestat, by targeting the Notch pathway, could be a promising therapeutic strategy for patients with this type of ovarian cancer. springworkstx.comtargetedonc.comfirstwordpharma.com

T-cell Acute Lymphoblastic Leukemia Studies

This compound, a selective gamma-secretase inhibitor, has been investigated in preclinical models for its potential therapeutic role in T-cell Acute Lymphoblastic Leukemia (T-ALL). newdrugapprovals.orgpatsnap.com The rationale for its use in this context stems from the established role of aberrant Notch signaling in the pathogenesis of T-ALL. escholarship.org The Notch signaling pathway is crucial for normal T-cell development, but its dysregulation can lead to uncontrolled cell proliferation and survival, hallmarks of leukemia. escholarship.org

Preclinical studies have explored the efficacy of nirogacestat (PF-03084014) in T-ALL models. One key study demonstrated that nirogacestat, when used in combination with glucocorticoids, showed enhanced anti-leukemic activity. sigmaaldrich.com This suggests a potential synergistic effect that could be beneficial in a clinical setting. The mechanism of action involves the inhibition of gamma-secretase, which is essential for the final proteolytic cleavage and activation of Notch receptors. escholarship.org By blocking this step, nirogacestat effectively downregulates Notch signaling, leading to decreased proliferation and induction of apoptosis in T-ALL cells that are dependent on this pathway for survival. newdrugapprovals.org

Further preclinical investigations have provided a deeper understanding of the molecular consequences of gamma-secretase inhibition in T-ALL. These studies have shown that treatment with nirogacestat leads to a reduction in the expression of Notch target genes, such as HES1, which are critical for maintaining the leukemic phenotype. escholarship.org The promising results from these preclinical models have provided a strong basis for the inclusion of T-ALL patients in early-phase clinical trials to evaluate the safety and efficacy of nirogacestat. nih.gov

Table 1: Preclinical Research Findings for Nirogacestat in T-ALL

Model System Key Findings Reference
T-ALL cell lines and patient-derived xenografts Enhanced anti-leukemic activity when combined with glucocorticoids. sigmaaldrich.com
T-ALL cell lines Inhibition of cell growth and induction of apoptosis. newdrugapprovals.org
T-ALL models Downregulation of Notch target genes, including HES1. escholarship.org
Preclinical models Provided rationale for inclusion in early-phase clinical trials. nih.gov

Role of Notch Pathway Inhibition in Fibrotic Disorders (e.g., Recessive Dystrophic Epidermolysis Bullosa)

The role of Notch signaling is not limited to cancer; it is also implicated in the pathogenesis of fibrotic disorders. Preclinical research has highlighted the potential of nirogacestat in treating conditions such as Recessive Dystrophic Epidermolysis Bullosa (RDEB). nih.gov RDEB is a rare and severe genetic skin disorder characterized by chronic blistering, inflammation, and progressive fibrosis. nih.gov

Recent studies have demonstrated that the Notch signaling pathway is upregulated in fibroblasts from RDEB patients. nih.gov Specifically, the ligand JAG1 and the activated form of the NOTCH1 receptor are found at elevated levels. nih.gov This upregulation contributes to the fibrotic phenotype seen in the disease. nih.gov Preclinical investigations using gamma-secretase inhibitors, including nirogacestat (PF-03084014), have shown promising results in counteracting these fibrotic traits. nih.gov

In vitro studies using RDEB-derived fibroblasts treated with nirogacestat have demonstrated a significant reduction in contractility and a decrease in the secretion of profibrotic molecules like TGF-β1 and collagens. nih.gov Furthermore, the expression of several fibrotic proteins was downregulated following treatment. nih.gov These findings suggest that by inhibiting the Notch pathway, nirogacestat can mitigate the fibrotic processes that contribute to the severe complications of RDEB. nih.gov This research provides a strong rationale for exploring gamma-secretase inhibition as a potential therapeutic strategy for the debilitating fibrosis associated with RDEB and potentially other fibrotic diseases. nih.govrevistanefrologia.com

Table 2: Preclinical Findings of Nirogacestat in Recessive Dystrophic Epidermolysis Bullosa

Model System Key Findings Reference
Primary RDEB fibroblasts Upregulation of JAG1 and cleaved NOTCH1. nih.gov
RDEB-derived fibroblasts Treatment with nirogacestat reduced contractility. nih.gov
RDEB-derived fibroblasts Diminished secretion of TGF-β1 and collagens. nih.gov
RDEB-derived fibroblasts Downregulation of several fibrotic proteins. nih.gov

Historical Context: Early Development for Alzheimer's Disease and Subsequent Therapeutic Repurposing

Nirogacestat was originally developed by Pfizer with the primary goal of treating Alzheimer's disease. nih.govdrughunter.comresearchgate.net The scientific rationale for this was based on the "amyloid hypothesis," which posits that the accumulation of amyloid-β plaques in the brain is a central event in the pathogenesis of Alzheimer's. researchgate.net Gamma-secretase is a key enzyme involved in the cleavage of the amyloid precursor protein, which leads to the formation of these amyloid-β peptides. nih.gov Therefore, it was hypothesized that inhibiting gamma-secretase with a drug like nirogacestat would reduce the production of amyloid-β and slow the progression of the disease. researchgate.net

However, the development of nirogacestat for Alzheimer's disease did not proceed to clinical trials. nih.govresearchgate.net Many gamma-secretase inhibitors (GSIs) failed in clinical trials for Alzheimer's, often due to significant side effects related to the inhibition of Notch signaling. nih.govresearchgate.net The Notch pathway is vital for numerous cellular processes, and its systemic inhibition can lead to a range of adverse effects. researchgate.net

Despite its initial failure in the context of Alzheimer's disease, the story of nirogacestat took a significant turn with its therapeutic repurposing. During early clinical trials for various cancers, an unexpected and noteworthy response was observed in patients with desmoid tumors. nih.govcancer.gov This serendipitous finding led to a shift in the developmental focus for nirogacestat. cancer.gov Subsequent research and clinical trials specifically for desmoid tumors demonstrated significant efficacy, ultimately leading to its approval for this indication. nih.gov This journey from a failed Alzheimer's drug to a successful treatment for a rare tumor highlights the importance of strategic therapeutic repurposing in drug development. drughunter.com

Combination Therapeutic Strategies Involving Nirogacestat Hydrobromide Preclinical

Rationale for Combined Gamma-Secretase Inhibition in Oncology

The primary rationale for using gamma-secretase inhibitors (GSIs) in combination therapies stems from their ability to target fundamental cancer-driving mechanisms that often contribute to therapeutic resistance. Gamma-secretase is a multi-subunit protease complex responsible for cleaving various transmembrane proteins, most notably the Notch receptor. drugbank.comnih.govnewdrugapprovals.org Dysregulation of the Notch signaling pathway is a common feature in many cancers, contributing to increased tumor cell growth, survival, and proliferation. drugbank.comnewdrugapprovals.org By inhibiting gamma-secretase, nirogacestat (B609584) blocks the proteolytic activation of Notch receptors, which can lead to the induction of apoptosis in tumor cells that rely on this pathway. hemonc.orgnewdrugapprovals.org

Preclinical research has demonstrated that GSIs can sensitize cancer cells to conventional chemotherapies and targeted agents. nih.gov This is partly attributed to their ability to target cancer stem cells (CSCs), a subpopulation of tumor cells characterized by self-renewal and resistance to standard treatments. aacrjournals.orgaacrjournals.org The Notch pathway is critical for CSC maintenance, and its inhibition can reduce the CSC population, potentially preventing tumor relapse. nih.govaacrjournals.org

Furthermore, in the context of hematological malignancies like multiple myeloma, gamma-secretase plays a crucial role in the function of B-cell maturation antigen (BCMA), a key therapeutic target. springworkstx.com Gamma-secretase cleaves BCMA from the surface of myeloma cells, releasing it into the bloodstream as soluble BCMA (sBCMA). springworkstx.comtargetedonc.com This sBCMA can act as a decoy, binding to and neutralizing BCMA-directed therapies before they can reach the tumor cells. springworkstx.comspringworkstx.com Inhibiting gamma-secretase with nirogacestat prevents this cleavage, leading to a higher density of BCMA on the cancer cell surface and reduced levels of sBCMA, thereby creating a more favorable environment for BCMA-targeted treatments to exert their effect. springworkstx.comspringworkstx.compfizer.comspringworkstx.com

Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Docetaxel)

Preclinical studies have provided a strong rationale for combining nirogacestat with conventional cytotoxic agents like docetaxel (B913). The hypothesis is that the two agents have complementary mechanisms of action: chemotherapy targets the bulk of rapidly dividing tumor cells, while the GSI targets the more quiescent, therapy-resistant cancer stem cell population. aacrjournals.org

In preclinical models of castration-resistant prostate cancer (CRPC), the combination of nirogacestat and docetaxel has shown enhanced antitumor effects. newdrugapprovals.orgnewdrugapprovals.org These studies suggest that nirogacestat potentiates the tumor response to docetaxel, providing a basis for exploring this combination to treat men with CRPC. newdrugapprovals.orgnewdrugapprovals.org Similarly, in prostate cancer xenograft models, co-treatment with a GSI (PF-03084014, the same active molecule as nirogacestat) and docetaxel resulted in a significant reduction in tumor growth compared to either agent alone. nih.gov

Analogous findings have been observed in breast cancer research. Studies using human breast tumorgraft models demonstrated that treatment with a GSI enhanced the efficacy of docetaxel. aacrjournals.orgaacrjournals.orgresearchgate.net This combination not only improved tumor control but also specifically reduced the breast cancer stem cell population by inhibiting the Notch pathway. aacrjournals.orgaacrjournals.org

Cancer ModelCombination AgentPreclinical FindingReference
Castration-Resistant Prostate Cancer (CRPC)DocetaxelNirogacestat enhances docetaxel-mediated tumor response. newdrugapprovals.org, newdrugapprovals.org
Prostate XenograftsDocetaxelCo-treatment significantly reduced tumor growth. nih.gov
Human Breast TumorgraftsDocetaxelGSI enhanced the efficacy of docetaxel and reduced the breast cancer stem cell population. aacrjournals.org, aacrjournals.org

Potentiation of Emerging Targeted Therapies (e.g., BCMA-Directed Therapies like CAR T cells and Bispecific Antibodies)

One of the most promising applications of nirogacestat in combination therapy is its role as a potentiator for B-cell maturation antigen (BCMA)-directed treatments in multiple myeloma. springworkstx.com These advanced therapies, which include Chimeric Antigen Receptor (CAR) T-cells and bispecific antibodies, rely on recognizing and binding to BCMA on the surface of malignant plasma cells. targetedonc.comtargetedonc.com

Preclinical studies have consistently shown that inhibiting gamma-secretase with nirogacestat prevents the shedding of BCMA from the myeloma cell surface. newdrugapprovals.orgpfizer.comspringworkstx.com This action has a dual benefit: it significantly increases the density of the BCMA target on the cancer cells and simultaneously reduces the levels of soluble BCMA, which can interfere with the therapeutic agent. springworkstx.comnewdrugapprovals.orgspringworkstx.com By amplifying the target, nirogacestat is expected to enhance the potency and durability of BCMA-directed therapies. springworkstx.comtargetedonc.comtargetedonc.com

Numerous preclinical collaborations have demonstrated this potentiating effect across different BCMA-targeting modalities:

Antibody-Drug Conjugates (ADCs): In preclinical models, combining nirogacestat with the ADC belantamab mafodotin resulted in synergistic increases in cancer cell killing, with a dramatic improvement in cytotoxicity. sec.gov

CAR T-Cell Therapies: Preclinical research showed that using GSIs could increase BCMA expression on plasma cells, leading to the hypothesis that this would improve the efficacy of BCMA CAR T-cell therapy. targetedonc.comtargetedonc.com This has spurred multiple clinical investigations. springworkstx.comprecisionbiosciences.com

Bispecific Antibodies: In vitro models have shown that nirogacestat's inhibition of BCMA shedding enhances the activity of BCMA-targeted CD3 bispecific antibodies. newdrugapprovals.orgpfizer.com

BCMA-Directed ModalityPreclinical Model TypeKey FindingReference
Antibody-Drug Conjugate (Belantamab Mafodotin)Multiple Myeloma Cell LinesSynergistic increase in cancer cell killing; up to ~3,000-fold improvement in cytotoxicity. sec.gov
CAR T-Cell TherapyMultiple Myeloma ModelsIncreased BCMA density on plasma cells, suggesting potential for deeper and longer responses. targetedonc.com, targetedonc.com
Allogeneic CAR T-Cell Therapy (ALLO-715)Multiple Myeloma ModelsGSI may increase antitumor efficacy by preventing BCMA cleavage and shedding. springworkstx.com
Bispecific Antibody (PF-06863135)Multiple Myeloma ModelsNirogacestat increases cell surface BCMA density and reduces soluble BCMA, enhancing activity. pfizer.com
Bispecific Antibody (Teclistamab)Multiple Myeloma ModelsIncreased target density and reduced soluble BCMA are expected to enhance activity. springworkstx.com

Future Directions in Preclinical Combination Research for Enhanced Efficacy

The promising results from initial preclinical studies have paved the way for further research to optimize and expand the use of nirogacestat in combination therapies. A key area of future investigation is the refinement of treatment schedules. Studies are needed to determine the optimal timing and sequence of nirogacestat administration relative to the combination partner to maximize synergy. nih.gov

Another important direction is the exploration of nirogacestat with other classes of targeted agents. For instance, preclinical models have suggested that combining GSIs with inhibitors of the PI3K/Akt pathway could be effective in several cancer types. nih.gov There is also significant interest in using patient-derived preclinical models, such as patient-derived xenografts (PDXs) and organoids, to better understand the effects of these combinations in a setting that more closely mimics human tumors. pfizer.com These advanced models can help identify biomarkers of response and resistance, guiding patient selection for future clinical trials.

Further research will also focus on elucidating the broader impact of gamma-secretase inhibition on the tumor microenvironment. Understanding how nirogacestat affects immune cells and stromal components could uncover new rationales for combinations with immunotherapies beyond the BCMA-axis. Continued preclinical work is essential to build upon the strong foundation of data and to unlock the full potential of nirogacestat as a cornerstone of combination cancer therapy.

Pharmacodynamic Biomarker Research and Translational Aspects of Nirogacestat Hydrobromide Preclinical

Identification and Validation of Molecular Markers of Notch Pathway Inhibition

The canonical Notch signaling cascade involves the cleavage of the Notch receptor, leading to the release of the Notch intracellular domain (NICD). nih.gov NICD then translocates to the nucleus and activates the transcription of target genes. nih.gov Nirogacestat (B609584) inhibits gamma-secretase, a key enzyme in this process, thereby blocking the generation of NICD. researchgate.netcancer.gov

Preclinical studies have consistently shown that nirogacestat effectively reduces the levels of the Notch intracellular domain (NICD). In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, nirogacestat treatment led to a dose-dependent decrease in endogenous NICD levels. tandfonline.com Similarly, in xenograft models of T-ALL, a single oral dose of nirogacestat resulted in a significant reduction of NICD/Notch1. selleckchem.comtargetmol.com Treatment of desmoid tumor cells with nirogacestat also resulted in a significant, dose-dependent reduction in NICD levels. tandfonline.com This direct measurement of NICD serves as a primary biomarker for target engagement by nirogacestat.

The inhibition of NICD production by nirogacestat leads to the downregulation of Notch target genes. Key among these are genes in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families of transcription factors.

Preclinical findings include:

Hes-1 and c-Myc: In T-ALL cell lines and xenografts, nirogacestat treatment resulted in the downregulation of Hes-1 and c-Myc. tandfonline.comtargetmol.com Specifically, in HPB-ALL cells, nirogacestat downregulated Hes-1 with an IC50 of less than 1 nM and c-Myc with an IC50 of 10 nM. targetmol.com

Hes4: In a phase I trial, the transcriptional repressor Hes4 showed consistent downregulation in blood and hair follicle samples from patients, and it was also downregulated in breast cancer xenograft models following nirogacestat treatment. clinicaltrials.gov

General Notch Signature: Broader analyses have identified transcriptomic signatures associated with Notch inhibition, including genes like NRARP, which, along with HES1, is a canonical Notch target gene used to validate the efficacy of Notch modulation in preclinical models. nih.gov

The following table summarizes the key Notch target genes affected by nirogacestat in preclinical studies:

Target GeneCancer ModelEffect of NirogacestatReference
Hes-1T-ALL, Desmoid TumorDownregulation tandfonline.comtargetmol.com
c-MycT-ALLDownregulation tandfonline.comtargetmol.com
Hes4Breast Cancer XenograftsDownregulation clinicaltrials.gov
NRARPBreast Cancer Cell LinesDownregulation nih.gov
HEY1Breast Cancer Cell LinesDownregulation acs.org

Assessment of Changes in Intracellular Notch Domain Levels

Measurement of Cellular and Tumor-Specific Proliferation and Apoptosis Markers (e.g., Ki67, Activated Caspase-3)

The inhibition of the Notch pathway by nirogacestat ultimately leads to anti-proliferative and pro-apoptotic effects in tumor cells. These cellular responses are monitored using specific biomarkers.

Ki67: This protein is a marker of cellular proliferation. Preclinical studies in T-ALL xenograft models have shown that treatment with nirogacestat leads to a significant reduction in the tumor mitotic index as measured by Ki67 staining. selleckchem.comtargetmol.com

Activated Caspase-3: Activated (or cleaved) caspase-3 is a key effector in the apoptosis cascade. In T-ALL xenograft models, nirogacestat treatment was accompanied by a significant increase in apoptosis, as indicated by activated caspase-3 staining. selleckchem.comtargetmol.com Furthermore, in HPB-ALL and TALL-1 cell lines, a 7-day treatment with nirogacestat caused a significant increase in caspase-3 activities and an induction of cleaved PARP and cleaved caspase-3. medchemexpress.comcancer-research-network.com

These findings indicate that nirogacestat induces both cell cycle arrest and apoptosis. tandfonline.com

Utilization of Advanced Imaging Modalities for Assessing Preclinical Tumor Response (e.g., MRI-assessed Tumor Volume and T2 Signal Intensity)

Advanced imaging techniques are crucial for non-invasively assessing tumor response to treatment in preclinical models and clinical trials. Magnetic Resonance Imaging (MRI) has been particularly valuable in evaluating the efficacy of nirogacestat.

Tumor Volume: In preclinical xenograft models, nirogacestat has demonstrated robust antitumor activity, with a maximal tumor growth inhibition of approximately 92% observed in a T-ALL model. selleckchem.comtargetmol.com MRI is a standard method for measuring changes in tumor volume over the course of treatment.

T2 Signal Intensity: In the context of desmoid tumors, MRI T2 signal intensity has emerged as a potentially important biomarker. asco.org Hyperintense areas on T2-weighted images are associated with active fibroblastic proliferation, while hypo-intense areas suggest inactive disease. asco.org An exploratory analysis of the Phase 3 DeFi trial showed that nirogacestat led to substantial reductions in both tumor volume and T2 hyperintensity compared to placebo. asco.orgspringworkstx.comspringworkstx.com This suggests that changes in T2 signal may reflect a decrease in tumor cellularity and/or water content, providing additional information on treatment response beyond simple size reduction. springworkstx.com

The table below details the MRI-based findings from the DeFi trial's exploratory analysis:

Imaging ParameterNirogacestat ArmPlacebo Armp-valueReference
Median Best Change in Tumor Volume-59%+14%<0.001 springworkstx.com
Median Best Percent Change in T2 Hyperintensity-55%-21%<0.001 springworkstx.com

Development and Application of Preclinical Models for Pharmacodynamic Assessment

A variety of preclinical models have been instrumental in understanding the pharmacodynamics of nirogacestat and its therapeutic potential.

Cell Line-Derived Xenografts (CDX): These models, where human cancer cell lines are implanted into immunocompromised mice, have been widely used. For instance, T-ALL cell lines like HPB-ALL have been used to create xenografts to study nirogacestat's effect on NICD levels, target gene expression, and tumor growth. selleckchem.comtargetmol.com Breast cancer cell line xenografts have also been employed to demonstrate the antitumor activity of nirogacestat. targetmol.com

Patient-Derived Xenografts (PDX): PDX models, which involve implanting tumor tissue from a patient directly into a mouse, are considered to more accurately reflect the heterogeneity of human tumors. Breast cancer PDX models have been used to show that tumors with certain mutations (e.g., in the PEST domain of Notch) are more sensitive to nirogacestat. mdpi.com

Genetically Engineered Mouse Models (GEMMs): While less specifically cited for nirogacestat in the provided context, GEMMs are a valuable tool for studying cancer biology and therapy in an immunocompetent setting.

In Vitro Models: Various cancer cell lines, such as those for T-ALL, desmoid tumors, and ovarian granulosa cell tumors, have been crucial for initial dose-response studies, mechanism of action elucidation, and biomarker identification. tandfonline.comresearchgate.net For example, the KGN granulosa cell tumor line was used to show that nirogacestat inhibits proliferation and reduces the expression of cell cycle markers. researchgate.net

These preclinical models have been essential for establishing the foundational evidence of nirogacestat's mechanism and efficacy, paving the way for its successful clinical development. researchgate.netnih.gov

Future Research Directions in Gamma Secretase Inhibition with Nirogacestat Hydrobromide

Further Elucidation of Context-Specific Molecular Mechanisms of Action

While the primary mechanism of action of nirogacestat (B609584) is the inhibition of gamma-secretase, which in turn blocks the proteolytic activation of Notch receptors, the precise downstream effects appear to be highly context-dependent. rxlist.comnih.gov In desmoid tumors, aberrant activation of the Notch signaling pathway is a key driver of tumorigenesis, often in conjunction with dysregulation of the Wnt/β-catenin pathway. nih.govtandfonline.com Preclinical studies in desmoid tumor cells have demonstrated that nirogacestat leads to a dose-dependent reduction in the Notch intracellular domain (NICD) and its target gene, Hes-1, resulting in cell cycle arrest and decreased cell proliferation. tandfonline.com

However, the role of Notch signaling is not uniform across all cancers; it can be oncogenic in some contexts, such as T-cell acute lymphoblastic leukemia (T-ALL), and tumor-suppressive in others. spandidos-publications.com This highlights the need for further research to delineate the specific molecular consequences of gamma-secretase inhibition in different cellular and disease environments. For instance, the crosstalk between Notch and other critical signaling pathways, like the Wnt/β-catenin and fibroblast growth factor (FGF) pathways, requires deeper investigation to understand the full spectrum of nirogacestat's activity. tandfonline.comspandidos-publications.com

Future studies should aim to:

Identify the full range of gamma-secretase substrates beyond Notch that are affected by nirogacestat in various cell types. Gamma-secretase is known to cleave over 100 different proteins, and understanding the impact on these other substrates is crucial. aacrjournals.org

Investigate the influence of the tumor microenvironment on the response to nirogacestat. Factors such as hypoxia, which can modulate gamma-secretase activity, may play a significant role.

Characterize the specific genetic and epigenetic signatures that determine whether Notch signaling acts as an oncogene or a tumor suppressor in a given cancer, thereby predicting sensitivity to nirogacestat. spandidos-publications.com

Investigation of Potential Resistance Mechanisms to Gamma-Secretase Inhibition in Preclinical Models

As with any targeted therapy, the development of resistance is a significant clinical challenge. While nirogacestat has shown durable responses in many patients with desmoid tumors, understanding the potential mechanisms of both intrinsic and acquired resistance is paramount for optimizing its long-term efficacy and developing strategies to overcome it. tandfonline.com

Preclinical models will be instrumental in this endeavor. Research in other cancer types has suggested that upregulation of the Notch pathway itself can be a mechanism of resistance to traditional therapies, a phenomenon that could potentially be mitigated by GSIs. nih.gov Conversely, alterations in the gamma-secretase complex or its downstream signaling components could lead to resistance to nirogacestat.

Key areas for future investigation include:

Developing and characterizing preclinical models of acquired resistance to nirogacestat.

Identifying genetic mutations or epigenetic modifications in components of the gamma-secretase complex or the Notch pathway that confer resistance.

Exploring the role of bypass signaling pathways that may be activated upon inhibition of Notch signaling, leading to continued tumor growth.

Investigating whether sequential or combination therapies can prevent or overcome resistance. For example, studies in ovarian cancer and non-small cell lung cancer (NSCLC) have suggested that the sequential administration of a GSI with chemotherapy or radiation may be more effective than concurrent treatment. nih.gov

Development of Novel In Vitro and In Vivo Assays for Gamma-Secretase Activity and Notch Modulation

The ability to accurately measure gamma-secretase activity and the modulation of the Notch pathway in both laboratory and clinical settings is essential for the development and optimization of GSIs like nirogacestat. Current methods, while effective, have limitations and there is a need for more robust and high-throughput assays.

Novel approaches could include:

Advanced In Vitro Assays: The development of cell-based reporter assays that can differentiate the inhibition of Notch cleavage from the cleavage of other gamma-secretase substrates, such as the amyloid precursor protein (APP), would be highly valuable. nih.gov This would allow for the screening of more selective GSIs with potentially fewer off-target effects. Furthermore, assays that can be adapted to measure gamma-secretase activity from different species could facilitate preclinical to clinical translation. mdpi.com

Innovative In Vivo Imaging Techniques: The creation of non-invasive in vivo imaging techniques to monitor gamma-secretase activity and Notch signaling in real-time within a living organism would be a significant breakthrough. This could involve the use of novel imaging probes or reporter systems.

Biomarker Development: Identifying reliable biomarkers of target engagement and therapeutic response is a critical unmet need. This could include measuring levels of cleaved Notch (NICD) or its downstream target genes in tumor biopsies or circulating tumor DNA. tandfonline.comclinicaltrials.gov The development of patient-reported outcome (PRO) tools, such as the GODDESS tool used in the DeFi trial, also represents an important advancement in assessing the clinical benefit of treatment. nih.govcore.ac.uk

Expanding Preclinical Studies into Novel Disease Indications Driven by Aberrant Notch Signaling

The success of nirogacestat in desmoid tumors has opened the door for exploring its efficacy in other diseases where aberrant Notch signaling is a known driver. nih.gov Preclinical studies are the first step in this process, providing the necessary rationale for advancing to clinical trials.

Several promising areas for future preclinical investigation include:

Other Solid Tumors: Preclinical evidence suggests that GSIs may have activity in a range of solid tumors, including pancreatic cancer, ovarian cancer, and non-small cell lung cancer (NSCLC). aacrjournals.orgnih.gov For instance, a preclinical study is evaluating nirogacestat in an adult-type ovarian granulosa cell tumor model. aacrjournals.org

Hematologic Malignancies: T-cell acute lymphoblastic leukemia (T-ALL) was one of the first malignancies in which the role of Notch signaling was described, making it a prime candidate for GSI therapy. tandfonline.com

Combination Therapies: There is a strong rationale for combining nirogacestat with other targeted therapies or immunotherapies. For example, in multiple myeloma, inhibiting gamma-secretase with nirogacestat may preserve membrane-bound BCMA on myeloma cells, potentially enhancing the efficacy of BCMA-targeted therapies. springworkstx.com Studies have also explored combining GSIs with chemotherapy in breast cancer. aacrjournals.org

The table below summarizes some of the key research findings related to nirogacestat and gamma-secretase inhibition.

Research AreaKey Findings
Mechanism of Action Nirogacestat is a reversible, noncompetitive inhibitor of gamma-secretase, blocking Notch receptor activation. tandfonline.com In desmoid tumor cells, it reduces NICD and Hes-1 levels, leading to cell cycle arrest. tandfonline.com
Resistance Upregulation of the Notch pathway can mediate resistance to other therapies. nih.gov Sequential GSI treatment with chemotherapy may be more effective than concurrent administration in some cancers. nih.gov
Assay Development Methods to differentiate inhibitor selectivity between Notch and other substrates like APP are being developed. nih.gov In vivo models, such as zebrafish, can be used to validate quantitative methods. nih.gov
New Indications Preclinical studies are exploring nirogacestat in ovarian granulosa cell tumors. aacrjournals.org GSIs have shown preclinical promise in pancreatic cancer and NSCLC. aacrjournals.orgnih.gov

Q & A

Q. How can cross-study inconsistencies in objective response rates (ORR) be analyzed?

  • Methodology : Meta-analysis of ORR data (e.g., DeFi trial ORR = 41% vs. earlier phase II results) using random-effects models. Assess heterogeneity via I<sup>2</sup> statistics and subgroup analysis (e.g., CTNNB1 mutation status) .

Tables for Key Data

Parameter Value Source
Steady-state AUC0-tau3370 ng·h/mL (%CV = 58)
Terminal half-life (t½)23 hours (%CV = 37)
CYP3A4 contribution to metabolism85% (N-dealkylation)
DeFi trial PFS hazard ratio0.29 (95% CI: 0.15–0.55)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.